Structural Uniqueness Assessment vs. Reported 1,3,4-Oxadiazole Sulfonamide Series
A systematic scan of the primary literature reveals that 4-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 896350-67-7) does not appear in the compound tables of the most relevant published series. For instance, the Güleç et al. (2022) study evaluated ten N-substituted sulfonyl amides (6a–j) with a 4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl scaffold, none of which correspond to the 4-methanesulfonylbenzamide/2-methoxyphenyl substitution pattern of the target compound [1]. Therefore, no direct comparative bioactivity data can be cited.
| Evidence Dimension | Chemical structure confirmation |
|---|---|
| Target Compound Data | 4-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide; MW = 373.38 g/mol [2] |
| Comparator Or Baseline | 6a (Phenyl-substituted sulfonamide analog); MW = 389.49 g/mol [1] |
| Quantified Difference | Distinct substitution pattern: target compound has a 4-methylsulfonylbenzamide core and 2-methoxyphenyl oxadiazole substituent versus a 4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl core in comparator series |
| Conditions | Structural comparison based on published synthetic characterization |
Why This Matters
This confirms the compound's structural uniqueness within the published SAR landscape; its biological performance cannot be reliably inferred from related analogs without dedicated experimental profiling.
- [1] Güleç Ö, Türkeş C, Arslan M, et al. Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif. Mol Divers. 2022;26(5):2825-2845. doi:10.1007/s11030-022-10422-8 View Source
- [2] Chemicalize (ChemAxon) or vendor-provided molecular weight confirmation for CAS 896350-67-7 View Source
